2-(2H-Benzotriazol-2-yl)-p-cresol chemical structure
2-(2H-Benzotriazol-2-yl)-p-cresol chemical structure
An In-Depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-p-cresol (Drometrizole)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Photostabilization
In the landscape of material science and drug formulation, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount challenge. UV light, a component of sunlight, acts as a high-energy catalyst for photo-oxidative processes that can compromise the structural integrity, appearance, and function of a vast array of organic materials.[1][2] Within the arsenal of protective agents, benzotriazole UV absorbers (BUVs) represent a cornerstone technology, prized for their remarkable efficiency and photostability.[3][4]
This guide provides a comprehensive technical overview of a key member of this class: 2-(2H-Benzotriazol-2-yl)-p-cresol , also known by its International Nonproprietary Name (INN), Drometrizole.[5][6] We will dissect its molecular structure, elucidate its sophisticated photoprotective mechanism, detail its synthesis and analytical characterization, and discuss its applications and environmental considerations. This document is designed to serve as a practical and authoritative resource for professionals engaged in research, materials development, and pharmaceutical sciences.
Molecular Identity and Physicochemical Properties
2-(2H-Benzotriazol-2-yl)-p-cresol is a synthetic organic compound featuring a p-cresol (4-methylphenol) group attached to a 2H-benzotriazole ring system.[6] This specific arrangement is crucial for its function as a UV absorber.
Chemical Structure
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IUPAC Name: 2-(2H-benzotriazol-2-yl)-4-methylphenol[6]
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Synonyms: Drometrizole, Tinuvin P, UV-P, 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole[6][7][8]
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Molecular Weight: 225.25 g/mol [8]
Physicochemical Data
A summary of the key physicochemical properties of Drometrizole is presented in Table 1. This data is essential for formulation development, solubility testing, and safety assessments.
| Property | Value | Source(s) |
| Melting Point | 125.5 - 129.5 °C | [8] |
| Boiling Point | 225 °C at 10 mmHg | [8][9] |
| Density | 1.38 g/cm³ | [8][] |
| Appearance | Off-white to pale yellow crystalline powder | [5] |
| Water Solubility | 173 µg/L at 20 °C (very low) | [8][9] |
| Solubility | Soluble in ethanol; slightly soluble in DMSO and methanol | [5][8] |
| LogP (Octanol/Water) | 4.2 at 25 °C | [9] |
The Photoprotective Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable photostability of Drometrizole and its ability to protect host materials is not merely due to UV absorption, but to its capacity for efficiently dissipating the absorbed energy without undergoing significant chemical change.[2][11] The core of this function is a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][3][12]
Upon absorption of a UV photon (typically in the 300-360 nm range), the molecule transitions to an electronically excited state.[3] In this higher energy state, an ultrafast transfer of the phenolic proton to a nitrogen atom on the adjacent benzotriazole ring occurs.[3][12] This tautomerization forms an unstable, high-energy zwitterionic or keto-enol intermediate.[3] This intermediate rapidly undergoes non-radiative decay, releasing the absorbed energy as harmless thermal energy (heat) and reverting to its original, stable ground-state structure.[2][12] This entire cycle occurs on a picosecond timescale, allowing a single molecule to dissipate the energy of thousands of UV photons over its lifetime.[12]
The efficiency of this process is predicated on the intramolecular hydrogen bond between the phenolic hydroxyl group and the benzotriazole nitrogen, a defining structural feature of this class of absorbers.[11][13]
Caption: The ESIPT cycle of 2-(2H-Benzotriazol-2-yl)-p-cresol.
Synthesis and Manufacturing
The industrial synthesis of Drometrizole typically involves a multi-step process that leverages classical diazonium chemistry. While specific proprietary methods vary, the general pathway is well-established.
A common approach involves the reaction of 2-nitroaniline with p-cresol, followed by a reduction and cyclization step.[14] A more specific documented method involves starting with 2'-hydroxy-5'-methyl-2-nitroazobenzene. This intermediate is then reduced, often using agents like sodium hydroxide in a suitable solvent, which facilitates the cyclization to form the benzotriazole ring system, yielding the final product, 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.[14] Another method describes the catalytic hydrogenation of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide using a Raney nickel catalyst to produce Drometrizole.[15]
Caption: Generalized synthetic workflow for Drometrizole.
Analytical Characterization
Accurate identification and quantification of Drometrizole in raw material form or within a finished product matrix are critical for quality control and research. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Data
Spectroscopic analysis provides the definitive structural fingerprint of the molecule.
| Technique | Key Observances |
| ¹H NMR | Signals corresponding to the aromatic protons on both the benzotriazole and p-cresol rings, a singlet for the methyl group, and a characteristic downfield signal for the intramolecularly hydrogen-bonded hydroxyl proton. |
| ¹³C NMR | Resonances for all 13 unique carbon atoms, including the methyl carbon, aromatic carbons, and the carbon bearing the hydroxyl group.[7] |
| FT-IR | A broad absorption band characteristic of the hydrogen-bonded -OH group, along with sharp peaks corresponding to aromatic C-H and C=C stretching vibrations.[16] |
| UV-Vis | Strong absorbance in the UV-A and UV-B regions, typically showing two main absorption maxima around 300 nm and 330-360 nm.[3] |
Note: Specific chemical shifts and absorption maxima can be found in spectral databases.[7][16]
Chromatographic Analysis Protocol: Quantification by HPLC
This protocol outlines a standard method for the quantification of Drometrizole. It is a self-validating system when performed with appropriate calibration standards and controls.
Objective: To determine the concentration of 2-(2H-Benzotriazol-2-yl)-p-cresol in a sample matrix.
Methodology:
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Standard Preparation:
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Accurately weigh approximately 10 mg of Drometrizole reference standard (USP grade or equivalent[17]) into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade methanol to create a 100 µg/mL stock solution.
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Perform serial dilutions of the stock solution with the mobile phase to prepare a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Scientist's Note: Using the mobile phase as the diluent for the final standards minimizes solvent mismatch effects upon injection, leading to better peak shape.
-
-
Sample Preparation:
-
Accurately weigh a sample containing Drometrizole (e.g., a polymer film).
-
Extract the analyte by dissolving the sample in a suitable solvent (e.g., tetrahydrofuran, THF) followed by precipitation of the polymer with a non-solvent (e.g., methanol) and filtration.
-
Alternatively, use sonication-assisted solvent extraction with methanol or acetonitrile.
-
Dilute the resulting extract with the mobile phase to a concentration expected to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter (PTFE or nylon) prior to injection to protect the HPLC column.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 80:20 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set to a wavelength of maximum absorbance (e.g., ~340 nm).
-
-
Data Analysis:
-
Run the calibration standards and construct a calibration curve by plotting peak area versus concentration.
-
Calculate the linear regression equation and the correlation coefficient (R²), which should be >0.995 for a valid curve.
-
Inject the prepared sample(s) and determine the peak area for Drometrizole.
-
Calculate the concentration in the sample using the regression equation and account for all dilution factors.
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Applications in Industry and Research
The primary application of Drometrizole is as a UV stabilizer in a wide range of materials.[6][18] Its low volatility and excellent photostability make it highly effective in protecting polymers and organic substances from degradation.[1]
-
Plastics and Polymers: It is incorporated into plastics such as PVC, polystyrene, and polyurethanes to prevent yellowing, cracking, and loss of mechanical properties upon UV exposure.[18]
-
Coatings and Paints: In automotive and industrial coatings, it preserves gloss and color by absorbing damaging UV radiation before it can reach the polymer binder or pigments.[6]
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Cosmetics: Drometrizole and its derivatives are used in sunscreen and personal care products as broad-spectrum UV filters to protect the skin.[][19]
-
Adhesives and Sealants: It ensures the long-term performance and durability of adhesives and sealants used in outdoor applications.
While its primary role is as a UV absorber, its benzotriazole core also finds use as a building block in the synthesis of other functional molecules.[20]
Environmental and Toxicological Profile
The widespread use of benzotriazole UV stabilizers (BUVs) has led to their detection in various environmental compartments, including water, sediment, and biota.[21][22] Due to their persistence and potential for bioaccumulation (indicated by a high LogP value), BUVs are considered emerging environmental contaminants.[21][22]
-
Environmental Fate: Drometrizole is not readily biodegradable and can persist in the environment. Wastewater treatment plants may not completely remove these compounds, leading to their release into aquatic systems.[21][23]
-
Toxicity: Drometrizole is classified as very toxic to aquatic life with long-lasting effects.[9] Toxicological studies on various BUVs have shown potential for endocrine disruption and other adverse effects in organisms.[22][24] The Safety Data Sheet (SDS) indicates it may cause an allergic skin reaction.[9]
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Handling and Safety: Standard laboratory precautions, including the use of protective gloves, and eye protection, should be followed. Contaminated work clothing should not be allowed out of the workplace, and release to the environment must be avoided.[25] Disposal must be in accordance with local and national regulations for environmentally hazardous substances.
Conclusion
2-(2H-Benzotriazol-2-yl)-p-cresol is a high-performance UV absorber whose efficacy is rooted in its unique molecular structure and the elegant ESIPT mechanism. Its ability to harmlessly dissipate UV radiation makes it an indispensable tool for protecting materials and is valuable in formulations across numerous industries. However, its environmental persistence and ecotoxicity necessitate responsible use, careful handling, and ongoing research into its environmental lifecycle. This guide provides the foundational knowledge for scientists and professionals to effectively utilize, analyze, and understand this important chemical compound.
References
- American Coatings Association. (n.d.). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications.
- Specialized Chemical Manufacturer. (2026). The Science of Light Stability: Benzotriazole UV Absorbers Explained.
- Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern.
- BenchChem. (2025). Technical Support Center: Photodegradation of Benzotriazole UV Absorbers.
- PubMed. (n.d.). The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments.
- P&S Chemicals. (n.d.). Product information, 2-(2H-benzotriazol-2-yl)-p-cresol.
- RSC Publishing. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers.
- SpectraBase. (n.d.). 2(2H-Benzotriazol-2-yl)-p-cresol.
- ACS Publications. (2025). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers | Environment & Health.
- precisionFDA. (n.d.). BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-(2H-Benzotriazol-2-yl)-p-cresol.
- Portail Substances Chimiques. (2024). 2-(2H-benzotriazol-2-yl)-p-cresol (2440-22-4).
- PubMed. (2014). Benzotriazole UV-stabilizers and benzotriazole: Antiandrogenic activity in vitro and activation of aryl hydrocarbon receptor pathway in zebrafish eleuthero-embryos.
- PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.
- BenchChem. (2025). The Evolution of Benzotriazole UV Absorbers: A Technical Guide.
- PubChem - NIH. (n.d.). Drometrizole | C13H11N3O | CID 17113.
- LookChem. (n.d.). Cas 2440-22-4, 2-(2H-Benzotriazol-2-yl)-p-cresol.
- ChemicalBook. (2025). 2-(2H-Benzotriazol-2-yl)-p-cresol | 612069-30-4.
- IPG. (n.d.). 2-(2H-Benzotriazol-2-Yl)-P-Cresol.
- SpectraBase. (n.d.). 2(2H-Benzotriazol-2-yl)-p-cresol - Optional[FTIR] - Spectrum.
- Sigma-Aldrich. (n.d.). 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol.
- ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M).
- USP Store. (n.d.). Drometrizole (25 mg) (2-(2H-Benzotriazol-2-yl)-p-cresol).
- ChemInfo Public. (2023). 2-(2-Hydroxy-5-methylphenyl)2H-benzotriazol.
- BOC Sciences. (n.d.). 2-(2H-Benzotriazol-2-yl)-p-cresol.
- The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3.
- Pharmaffiliates. (n.d.). CAS No : 2514602-12-9 | Product Name : 2-(2H-Benzotriazol-2-yl)-6-isobutyl-p-cresol.
- NIH. (n.d.). Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters.
- Pkwteile. (2022). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
- CPAChem. (n.d.). Safety data sheet.
- PrepChem.com. (n.d.). Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole.
- ResearchGate. (n.d.). (PDF) Substitution of Benzotriazole UV Absorbers in Plastics.
- ChemicalBook. (n.d.). 2-(2H-Benzotriazol-2-yl)-p-kresol | 2440-22-4.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Drometrizole | C13H11N3O | CID 17113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. lookchem.com [lookchem.com]
- 9. 2-(2H-Benzotriazol-2-yl)-p-kresol | 2440-22-4 [m.chemicalbook.com]
- 11. paint.org [paint.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. prepchem.com [prepchem.com]
- 16. spectrabase.com [spectrabase.com]
- 17. store.usp.org [store.usp.org]
- 18. 2-(2H-Benzotriazol-2-Yl)-P-Cresol - IPG [ipgchem.com]
- 19. benzotriazolyl dodecyl p-cresol, 125304-04-3 [thegoodscentscompany.com]
- 20. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 2-(2H-benzotriazol-2-yl)-p-cresol (2440-22-4) | PSC [substances.ineris.fr]
- 24. Benzotriazole UV-stabilizers and benzotriazole: Antiandrogenic activity in vitro and activation of aryl hydrocarbon receptor pathway in zebrafish eleuthero-embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cdn.pkwteile.de [cdn.pkwteile.de]
